![molecular formula C19H14N2O3S B2711770 N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide CAS No. 361478-76-4](/img/structure/B2711770.png)

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

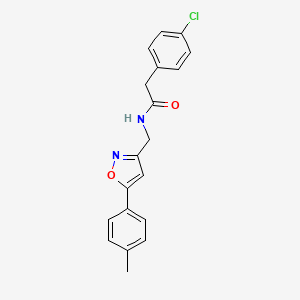

The compound is a derivative of benzothiazole . Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. Thiazoles are aromatic compounds that contain a five-membered C3NS ring. The specific compound you’re asking about also contains a chromene and carboxamide group .

Synthesis Analysis

While the exact synthesis process for this compound isn’t available, similar benzothiazole derivatives have been synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis

The molecular structure of similar compounds is typically analyzed based on IR, 1H, 13C NMR, and mass spectral data .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds include their melting point, IR spectrum, and NMR data .Applications De Recherche Scientifique

Microwave-Assisted Synthesis and Antimicrobial Activity

A study demonstrated the microwave-assisted synthesis of various 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide compounds, derived from a similar chemical structure. This method offers an environmentally benign procedure, significantly increasing reaction rates and yields. The synthesized compounds exhibited notable antibacterial and antifungal activities against a range of bacterial strains, highlighting the potential of these compounds in antimicrobial research (Raval, Naik, & Desai, 2012).

Molecular Structure and Hydrogen-Bonding Interactions

Another research focused on the crystal structure of compounds similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide, revealing extensive hydrogen-bonding interactions. This study contributes to understanding the molecular interactions and the structural basis of the biological activity of such compounds (Zhao & Zhou, 2009).

Detection of Cr3+ Ions and Application in Living Cells

Research into 3-(7-(Diethylamino)-2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one (COPYR) synthesized from a related compound has shown its effectiveness as a probe for detecting Cr3+ ions. The probe exhibited a quick color response from fluorescent green to colorless with significant quenching of fluorescence, facilitating the detection of Cr3+ in living cells. This study opens avenues for developing novel probes for metal ion detection in biological systems (Mani et al., 2018).

Antimicrobial and Biological Evaluation of Coumarin Derivatives

A synthesis study of 2-oxo-N-(4-oxo2-substituted phenyl-1,3-thiazolidin-3-yl)-2H-chromene-3-carboxamide and its derivatives highlighted their antimicrobial properties. This research sheds light on the potential pharmaceutical applications of such compounds, particularly in developing new antimicrobial agents (Ramaganesh, Bodke, & Venkatesh, 2010).

Synthesis and Evaluation of Thiazolidinone Derivatives

Another study on the synthesis of thiazolidinone derivatives from a precursor similar to N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide explored their antimicrobial activity. This research contributes to the ongoing efforts to identify new compounds with potential antimicrobial applications, demonstrating the diverse utility of such chemical structures in medicinal chemistry (Patel, Kumari, & Patel, 2012).

Orientations Futures

Propriétés

IUPAC Name |

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-oxochromene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O3S/c1-10-7-11(2)17-16(8-10)25-19(20-17)21-18(23)15-9-13(22)12-5-3-4-6-14(12)24-15/h3-9H,1-2H3,(H,20,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXYNGLOARFZCBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate;hydrochloride](/img/structure/B2711688.png)

![N1-(1-hydroxybutan-2-yl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2711692.png)

![4-(3,4-dimethoxyphenethyl)-2-(4-fluorobenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2711697.png)

![3-amino-N-(4-butylphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2711699.png)

![2-(ethylsulfanyl)-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2711702.png)

![Tert-butyl 4-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-4-fluoropiperidine-1-carboxylate](/img/structure/B2711708.png)